molecular formula C15H13BrCl3N3O3 B11482198 4-[(2S,3S,4R)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole

4-[(2S,3S,4R)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B11482198
M. Wt: 469.5 g/mol
InChI Key: JRZVEZYANBADJF-IHRRRGAJSA-N
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Description

4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene, followed by further functionalization to introduce the trichloromethyl group. The final step involves the cyclization of the intermediate to form the benzopyran ring and subsequent reaction with a pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of intermediates. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce a variety of functionalized benzopyran derivatives.

Scientific Research Applications

4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It can be used as a precursor for the synthesis of pesticides or herbicides, leveraging its functional groups for biological activity.

Mechanism of Action

The mechanism of action of 4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and trichloromethyl group can also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrotoluene: Shares the bromine and nitro functional groups but lacks the benzopyran and pyrazole rings.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzopyran and other functional groups.

Uniqueness

4-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13BrCl3N3O3

Molecular Weight

469.5 g/mol

IUPAC Name

4-[(2S,3S,4R)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C15H13BrCl3N3O3/c1-6-11(7(2)21-20-6)12-9-5-8(16)3-4-10(9)25-14(15(17,18)19)13(12)22(23)24/h3-5,12-14H,1-2H3,(H,20,21)/t12-,13-,14-/m0/s1

InChI Key

JRZVEZYANBADJF-IHRRRGAJSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)[C@H]2[C@@H]([C@H](OC3=C2C=C(C=C3)Br)C(Cl)(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)C)C2C(C(OC3=C2C=C(C=C3)Br)C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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